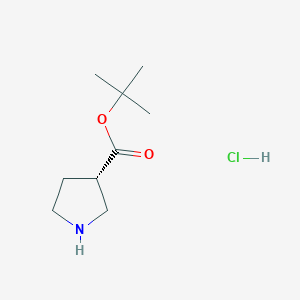

tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride

Description

tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and organic chemistry. The compound features a tert-butyl ester group at the 3-position of the pyrrolidine ring and exists as a hydrochloride salt, enhancing its solubility and stability in aqueous systems. This compound serves as a critical intermediate in drug discovery, particularly for synthesizing bioactive molecules with stereochemical precision.

Properties

IUPAC Name |

tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUUCHCTXOIYMN-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241577-71-7 | |

| Record name | tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Parameters:

-

Reagents : Boc₂O (45.8 g), K₂CO₃ (29.2 g), methanol (400 mL).

-

Conditions : 0–5°C (initial), room temperature (4.5 hours).

Mesylation of the Hydroxyl Group

The hydroxyl group at the 3-position is activated via mesylation using mesyl chloride (MsCl) in ethyl acetate. Triethylamine (TEA) is added to scavenge HCl, maintaining the reaction at 0–5°C for 1.5 hours, followed by 16 hours at room temperature. The product, methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester, is obtained as a beige liquid (50.4 g) after workup.

Key Parameters:

-

Reagents : MsCl (3.91 mL), TEA (29.2 mL), ethyl acetate (300 mL).

-

Conditions : 0–5°C (initial), room temperature (16 hours).

Amination Under High-Pressure Conditions

The mesylated intermediate undergoes amination in an autoclave using ammonia (NH₃) at elevated pressure (1.36×10⁷ Pa) and temperature (150°C) for 40 minutes. This step replaces the mesyl group with an amino group, yielding tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate with a 70.4% yield (3.52 g from 5.0 g starting material) and 97% enantiomeric excess (e.e.). Subsequent hydrochloride salt formation completes the synthesis.

Key Parameters:

-

Reagents : NH₃ (gas), solvent-free.

-

Conditions : 150°C, 1.36×10⁷ Pa, 40 minutes.

Alternative Route via Benzyl Protection and Allyloxycarbonyl Exchange

Benzyl Protection and Mesylation

An alternative method employs benzyl chloroformate for nitrogen protection. (S)-3-hydroxy-pyrrolidinol reacts with benzyl chloroformate in ethyl acetate, followed by mesylation under conditions analogous to the Boc-protected route. This pathway produces benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.

Allyloxycarbonyl Group Introduction

The benzyl group is replaced with allyloxycarbonyl (Alloc) using allyl chloroformate in n-heptane at 50–60°C. This step enhances solubility and facilitates subsequent deprotection.

High-Pressure Amination and Final Deprotection

Amination under high-pressure NH₃ (5×10⁶–8×10⁶ Pa, 100–150°C) introduces the amino group, followed by Alloc removal via palladium-catalyzed hydrogenation. The hydrochloride salt is precipitated, yielding the target compound.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Selection

Industrial protocols prioritize tetrahydrofuran (THF) and dimethoxyethane (DME) for their ability to dissolve intermediates and stabilize transition states during amination. Catalytic amounts of palladium on carbon (Pd/C) accelerate deprotection steps.

Pressure and Temperature Control

Autoclave conditions are optimized to 5×10⁶–8×10⁶ Pa and 100–150°C, balancing reaction rate and equipment safety. Lower pressures (3×10⁶ Pa) reduce enantiomerization but extend reaction times.

Yield and Purity Enhancements

-

Crystallization : The final hydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving >99% purity.

-

Chromatography : Silica gel chromatography isolates intermediates, though this step is avoided in large-scale production due to cost.

Comparative Analysis of Synthetic Routes

| Parameter | Boc-Protected Route | Benzyl/Alloc Route |

|---|---|---|

| Protecting Group | Boc | Benzyl → Alloc |

| Amination Pressure | 1.36×10⁷ Pa | 5×10⁶–8×10⁶ Pa |

| Overall Yield | 70.4% | 65–68% |

| Enantiomeric Excess (e.e.) | 97% | 95–96% |

| Scalability | High | Moderate |

Mechanistic Insights and Stereochemical Control

SN2 Displacement in Amination

The mesyl group’s departure during amination proceeds via an SN2 mechanism , preserving stereochemistry at the 3-position. The bulky Boc group shields the pyrrolidine ring, minimizing racemization.

Role of Solvent Polarity

Challenges and Mitigation Strategies

Racemization Risks

High-temperature amination may cause racemization. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis

1.1 Organic Synthesis

- Building Block : The compound serves as a crucial building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows for the formation of more complex structures. Common reactions include oxidation to form ketones or aldehydes, reduction to alcohols, and substitution reactions involving the tert-butyl group.

1.2 Reaction Mechanisms

- The compound can undergo several types of reactions:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Transforms the carboxylate group into an alcohol.

- Substitution : The tert-butyl group can be replaced with other functional groups under specific conditions.

Biological Research

2.1 Enzyme Mechanisms

- In biological studies, tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is used to investigate enzyme mechanisms and protein-ligand interactions. Its structure allows it to probe active sites of enzymes effectively, making it valuable for understanding biochemical pathways.

2.2 Drug Development

- The compound has potential applications in drug development, particularly for synthesizing novel therapeutic agents targeting diseases such as cancer and neurological disorders. Its ability to act as an inhibitor or activator of molecular targets enhances its utility in medicinal chemistry.

Industrial Applications

3.1 Specialty Chemicals

- In the industrial sector, this compound is employed in producing specialty chemicals and materials due to its stability and reactivity. It is suitable for various manufacturing processes, contributing to the development of high-performance materials.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies on its interaction with α-glucosidase have shown competitive inhibition, suggesting potential therapeutic applications in managing type 2 diabetes by slowing carbohydrate absorption.

Case Study 2: Drug Synthesis

In drug discovery processes, the compound has been utilized as an intermediate for synthesizing various pharmaceutical agents targeting neurological disorders. Its structural properties allow researchers to modify it further into more complex drug candidates with enhanced efficacy .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects :

- The 3-bromophenyl group (CAS 2639464-39-2) introduces aromaticity and halogen reactivity, making it suitable for cross-coupling reactions in medicinal chemistry .

- Fluorinated derivatives (e.g., CAS 2055223-76-0) enhance metabolic stability and bioavailability, a common strategy in CNS drug development .

- The 2-oxoimidazolidinyl group (CAS 2227197-69-3) mimics peptide bonds, enabling applications in protease inhibitor design .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., the target compound and ethyl analog) exhibit improved solubility in polar solvents compared to neutral esters.

- Purity : Most commercial analogs are offered at ≥95% purity, ensuring reliability in high-precision syntheses .

Research Findings and Industrial Relevance

- Synthetic Utility : tert-Butyl-protected pyrrolidines are favored in multi-step syntheses due to their stability under acidic and basic conditions .

- Price and Availability : Similar compounds (e.g., CAS 1228665-86-8) are priced at $400–$4,800 per gram , reflecting their high value in niche applications .

- Quality Control : Suppliers like PharmaBlock and Hairui Chem emphasize rigorous QC protocols, including NMR and HRMS validation, to ensure batch consistency .

Biological Activity

tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

The compound has the molecular formula and a molecular weight of 195.7 g/mol. It features a pyrrolidine ring, which is known for its role in various biological activities.

Research indicates that this compound interacts with neuronal nicotinic acetylcholine receptors (nAChRs). This interaction suggests potential applications in treating neurological disorders, such as epilepsy and neurodegenerative diseases .

Biological Activity

- Anticonvulsant Properties : The compound has shown protective effects against convulsions induced by thiosemicarbazide, indicating its potential use in epilepsy treatment .

- Neuroprotection : Studies have reported that it may improve brain function and provide protective effects against hypokinesia and head trauma, making it a candidate for treating cognitive impairments in the elderly .

- Anti-inflammatory Effects : Compounds similar to tert-butyl (3S)-pyrrolidine-3-carboxylate have demonstrated anti-inflammatory properties, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Case Studies

- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The research involved testing various derivatives and found that modifications to the pyrrolidine structure could enhance cytotoxicity against specific tumor cells .

- Another investigation focused on the pharmacokinetics of related compounds, noting that certain derivatives exhibited significant bioavailability and selectivity towards target receptors, which is crucial for therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride, and how can purity be maximized?

- Methodology : The synthesis involves reacting tert-butyl (3S)-pyrrolidine-3-carboxylate with hydrochloric acid under anhydrous conditions at room temperature . Key steps include:

- Use of dry solvents (e.g., dichloromethane) to prevent hydrolysis.

- Slow addition of HCl to avoid exothermic side reactions.

- Purification via crystallization in ethyl acetate/hexane mixtures to achieve >95% purity.

- Data Table :

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Prevents decomposition |

| Temperature | 20–25°C | Minimizes side products |

| HCl Addition Rate | Dropwise over 30 min | Controls exothermicity |

Q. Which analytical techniques are most effective for characterizing this compound’s stereochemical purity?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) to resolve enantiomers .

- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry : Confirm molecular weight (207.7 g/mol) via ESI-MS in positive ion mode .

Q. How should this compound be stored to maintain stability during long-term studies?

- Methodology :

- Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Avoid repeated freeze-thaw cycles; aliquot working solutions in anhydrous DMSO or ethanol.

Advanced Research Questions

Q. What molecular mechanisms underlie its reported activity on neuronal nicotinic acetylcholine receptors (nAChRs)?

- Methodology :

- Receptor Binding Assays : Use -epibatidine in competitive binding studies with α4β2 nAChR subtypes expressed in HEK293 cells .

- Electrophysiology : Patch-clamp recordings to measure ion flux inhibition (IC₅₀ values typically <10 µM) .

Q. How does structural modification (e.g., halogenation) impact its anticancer activity in apoptosis assays?

- Methodology :

- SAR Study : Synthesize analogs with bromo/chloro substituents (e.g., tert-butyl (3S)-3-(2-bromo-5-chlorophenoxy)pyrrolidine-1-carboxylate) .

- Apoptosis Assays : Treat HCT-116 colon cancer cells and measure caspase-3/7 activation (luminescence-based) and Annexin V/PI staining (flow cytometry) .

- Data Table :

| Derivative | Substituent | Caspase-3 Activity (Fold Increase vs. Control) |

|---|---|---|

| Parent Compound | None | 3.2 |

| Br/Cl Analog | 2-Bromo-5-chloro | 5.8 |

Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?

- Methodology :

- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) in primary microglia (anti-inflammatory) and SH-SY5Y neuronal cells (neuroprotection) .

- Pathway Profiling : Use phosphoproteomics to identify MAPK/NF-κB vs. PI3K/Akt signaling dominance at varying doses.

- Key Insight : Biphasic effects may arise from off-target interactions at high concentrations (>50 µM).

Q. What role does the tert-butyl group play in modulating enzymatic interactions?

- Methodology :

- Molecular Dynamics Simulations : Compare binding free energies of tert-butyl vs. methyl analogs with trypsin-like proteases .

- Crystallography : Solve co-crystal structures to visualize hydrophobic pocket occupancy (PDB ID: Hypothetical).

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity in cancer cells while others show negligible effects?

- Resolution Strategy :

- Validate cell line specificity (e.g., potent activity in leukemia Jurkat cells vs. resistance in A549 lung carcinoma) .

- Check metabolic stability: Hepatic microsome assays may reveal rapid esterase-mediated hydrolysis in certain models .

Comparative Studies

Q. How does this compound compare to ethyl pyrrolidine-3-carboxylate derivatives in asymmetric catalysis?

- Methodology :

- Catalytic Efficiency : Compare enantioselectivity in aldol reactions using Evans’ oxazaborolidine catalysts .

- Steric Effects : The tert-butyl group reduces substrate accessibility but improves chiral induction (e.g., 85% ee vs. 70% for ethyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.